molecular formula C6H9NO2S B063510 Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate CAS No. 167280-87-7

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

Cat. No. B063510
M. Wt: 159.21 g/mol
InChI Key: DPYPWIVLRCXERW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate involves various routes, including halogenation reactions, alkylation, and cyclization processes. One approach involves the reaction of methyl 3-hydroxythiophene-2-carboxylate with halogenating agents to form methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, which further react with alcohols to yield thiophene-2,4-diols. These compounds can be transformed into ethers of thiotetronic and α-halogenothiotetronic acids through successive O-alkylation and alkaline hydrolysis (Corral & Lissavetzky, 1984).

Molecular Structure Analysis

The crystal structure of methyl 3-aminothiophene-2-carboxylate reveals that it crystallizes in the monoclinic crystal system P21/c space group. The molecules are linked through various intermolecular interactions, including N–H⋯O, N–H⋯N, C–H⋯S, and C–H⋯Cg interactions. These interactions are crucial for the stability and properties of the compound. Advanced computational studies including electrostatic potential and frontier molecular orbitals analysis provide deep insights into the molecular structure and reactivity (Tao et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate includes its participation in Chan-Lam cross-coupling reactions, which allows for the synthesis of N-arylated derivatives. These reactions showcase the compound's ability to undergo nucleophilic substitution, highlighting its versatility in organic synthesis (Rizwan et al., 2015).

Physical Properties Analysis

The physical properties of methyl 3-amino-4,5-dihydrothiophene-2-carboxylate, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The crystal packing is dominated by dispersion energy, as evidenced by three-dimensional energy-framework analyses, which play a significant role in determining its physical state and stability (Tao et al., 2020).

Chemical Properties Analysis

The compound's chemical properties, including acidity, basicity, and reactivity towards various reagents, are a result of its functional groups. The amino and carboxyl groups in particular allow for a wide range of chemical reactions, making methyl 3-amino-4,5-dihydrothiophene-2-carboxylate a valuable intermediate in organic chemistry. These groups facilitate inter- and intra-molecular interactions, which are crucial for its chemical behavior (Tao et al., 2020).

Scientific Research Applications

  • Synthesis of Mono- and Di-Alkyl Ethers

    Methyl 2-chloro-3-oxo-2,3-dihydrothiophene-2-carboxylates, derived from similar compounds, can be used to synthesize thiophene-2,4-diols, which further lead to 3,5-dialkoxythiophene-2-carboxylic acids. These acids can be converted to ethers of thiotetronic and α-halogenothiotetronic acids, which are useful in various chemical syntheses (Corral & Lissavetzky, 1984).

  • Application in Organic Synthesis, Medicine, Dyes, and Pesticides

    The compound is critical in organic synthesis, and its applications extend to the fields of medicine, dyes, and pesticides. Its crystal structure and intermolecular interactions have been extensively studied, highlighting its significance in these areas (Tao et al., 2020).

  • In Cycloaddition Reactions

    It participates in cycloaddition reactions with acetylenic esters, showcasing its versatility in forming various chemical structures (Matsunaga et al., 1986).

  • In Phase Transfer Catalysis Assisted Thorpe Reaction

    This reaction is used to synthesize 3-amino-4-arylthiophene-2-carboxylates, which have applications in various synthetic processes (Shah, 2011).

  • Modification with Trifluoromethyl-Containing Heterocycles

    It is used as a base compound for modification with trifluoromethyl-containing heterocycles, which are significant in studies involving neuronal NMDA receptors (Sokolov et al., 2018).

  • In Synthesis of 1,4-Dihydrothieno[3,2-e][1,2,4]triazepin-5-ones

    It reacts with hydrazonoyl chlorides to form compounds that have potential applications in medicinal chemistry (Sabri et al., 2006).

  • In Copper-mediated N-Arylation

    It is used in the synthesis of N-arylated compounds via Chan-Lam cross-coupling, showcasing its role in complex organic syntheses (Rizwan et al., 2015).

  • Synthesis of Methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates

    It is used in the synthesis of nucleophilic substitution compounds, which are crucial in chemical research (Krinochkin et al., 2021).

Future Directions

No specific future directions or applications for “Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate” were found in the retrieved sources. However, the compound could potentially be used in further chemical research and synthesis.


Please note that this information is based on the available sources and there may be additional information not covered in this analysis.


properties

IUPAC Name

methyl 4-amino-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-9-6(8)5-4(7)2-3-10-5/h2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPYPWIVLRCXERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(CCS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352045
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4,5-dihydrothiophene-2-carboxylate

CAS RN

167280-87-7
Record name methyl 3-amino-4,5-dihydrothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Halekotte - 2016 - macau.uni-kiel.de
The identification of protein kinase CK1 isoform δ as an important determinant in development and progression of severe pathogenic disorders such as Alzheimer’s disease, …
Number of citations: 4 macau.uni-kiel.de
B Garcia-Reyes, L Witt, B Jansen… - Journal of medicinal …, 2018 - ACS Publications
Inhibitors of Wnt production (IWPs) are known antagonists of the Wnt pathway, targeting the membrane-bound O-acyltransferase porcupine (Porcn) and thus preventing a crucial Wnt …
Number of citations: 56 pubs.acs.org

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